3-Fluoro-2-methylbenzenethiol
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Overview
Description
3-Fluoro-2-methylbenzenethiol is a chemical compound with the molecular formula C7H7FS . It is a derivative of benzenethiol, where a fluorine atom and a methyl group are attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom, a methyl group, and a thiol group attached to it . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Synthesis of Fluorophenothiazines
3-Fluoro-2-methylbenzenethiol plays a role in the synthesis of fluorophenothiazines. It is involved in Smiles rearrangement, a key step in producing 3-fluoro-1-methylphenothiazines. These compounds are synthesized by reacting this compound with o-halonitrobenzenes in specific conditions, leading to various fluorinated phenothiazines and sulfones (Sharma, Gupta, Kumar, & Gupta, 1999).
Fluoronaphthalene Building Blocks
This compound is also involved in the creation of fluoro- and chloro-1,2-didehydrobenzenes, which are crucial intermediates in the synthesis of fluoronaphthalene building blocks. These building blocks are significant in pharmaceutical and agricultural research due to their unique substituent patterns, offering new possibilities for compound development (Masson & Schlosser, 2005).
Gas-Phase Alkylation Studies
This compound contributes to the understanding of gas-phase methylation reactions. Studies involving this compound help in comparing the alkylation reactions of various fluorobenzenes, contributing to a deeper knowledge of reaction mechanisms in both gas and solution phases (Attinà & Ricci, 1991).
Inter- and Intra-Molecular Hydrogen Bonding
This compound aids in the study of hydrogen bonding in bis(2-amino-5-fluoro-3-methylphenyl)disulfide. Understanding the hydrogen bonding patterns in such structures is crucial for the development of new materials and pharmaceuticals (Drake, Hursthouse, Light, Maheshwari, Ojha, & Ratnani, 2008).
Mechanism of Action
Target of Action
3-Fluoro-2-methylbenzenethiol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in carbon–carbon bond formation. The SM cross-coupling reaction is a key pathway in this regard . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making the compound a valuable tool in organic chemistry .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOGIWNHWXDBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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